molecular formula C15H21ClN2O B1396021 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride CAS No. 1220018-25-6

3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride

Cat. No. B1396021
M. Wt: 280.79 g/mol
InChI Key: NPAXSHSRAUZKBF-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Pharmacological Profile

  • JNJ16259685 Pharmacological Profile : A study examined the pharmacological profile of JNJ16259685, a compound related to 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride. JNJ16259685 non-competitively inhibited glutamate-induced Ca2+ mobilization in metabotropic glutamate (mGlu) 1a receptors. It showed selectivity for mGlu1 receptors and did not bind to other neurotransmitter receptors, ion channels, or transporters (Lavreysen et al., 2004).

Chemical Synthesis

  • Synthesis of Related Compounds : Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a compound structurally related to 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, was conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate (Zheng, 2010).

Neuropharmacology

  • Effect on Aggression in Mice : A study investigated the effects of a selective mGlu1 receptor antagonist, JNJ16259685, on aggression in mice. The compound significantly reduced offensive behaviors in male mice, suggesting a role for mGlu1 receptors in aggression regulation (Navarro et al., 2008).

Cytotoxicity Studies

  • Cytotoxicity of Related Compounds : A series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized and evaluated for cytotoxicity in human leukocytes. Compounds with aromatic groups at the 2-position of the quinoline and a methyl moiety at the 3-position of the pyrazole showed significant cytotoxicity at high concentrations (Bonacorso et al., 2016).

Selective Estrogen Receptor Modulators

  • SERM Properties : Research on raloxifene, which has structural similarities to 3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride, revealed its role as a selective estrogen receptor modulator (SERM) with potent estrogen antagonist properties in breast and uterus tissues (Palkowitz et al., 1997).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted source for detailed and accurate information.


properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17;/h1-2,4,6,13,16H,3,5,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAXSHSRAUZKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1(2H)-quinolinyl(4-piperidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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